molecular formula C6H5Br2N B025434 2-Bromo-5-(bromomethyl)pyridine CAS No. 101990-45-8

2-Bromo-5-(bromomethyl)pyridine

Cat. No. B025434
M. Wt: 250.92 g/mol
InChI Key: CRRMIKBAPPOPNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated pyridine derivatives, including 2-Bromo-5-(bromomethyl)pyridine, involves strategic bromination reactions. For instance, novel pyridine derivatives can be synthesized through condensation and alkylation reactions, demonstrating the versatility of brominated intermediates in facilitating complex molecular constructions (Jabri et al., 2023).

Molecular Structure Analysis

The molecular structure of brominated pyridine compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) studies. These analyses provide insights into the geometric orientation, intermolecular interactions, and stability of these molecules, contributing to a deeper understanding of their chemical behavior (Cuzan et al., 2013).

Chemical Reactions and Properties

Brominated pyridines, including 2-Bromo-5-(bromomethyl)pyridine, exhibit remarkable reactivity, serving as precursors for various coupling reactions. Their bromine substituents make them suitable for nucleophilic substitution reactions, enabling the synthesis of a wide range of functionalized derivatives. This reactivity is crucial for the development of new pharmaceuticals and materials (Kimpe et al., 1996).

Scientific Research Applications

  • Ligands in Host Molecules : -(bromomethyl)bipyridines and related -(bromomethyl)pyridinoheteroaromatics, including 2-Bromo-5-(bromomethyl)pyridine, are utilized as functional tools for ligands in host molecules. These compounds show potential for molecular recognition chemistries (Uenishi et al., 1993).

  • Pharmaceuticals and Biotechnology : Some pyridine derivatives, like 5-Bromo-2-(trifluoromethyl)pyridine, demonstrate promising spectroscopic, optical, DNA, and antimicrobial properties, suggesting potential applications in pharmaceuticals and biotechnology (Vural & Kara, 2017).

  • Catalysis in Chemical Reactions : The combination of CuI and 5-bromo-2-(1H-imidazol-2-yl)pyridine is effective in catalyzing the hydroxylation of aryl bromides, which is significant in organic synthesis (贾健欢 et al., 2011).

  • Anticancer Agents : 5-bromopyridyl-2-magnesium chloride, an intermediate in the preparation of Lonafarnib, a potent anticancer agent, is synthesized using an iodo-magnesium exchange reaction. This process involves compounds related to 2-Bromo-5-(bromomethyl)pyridine (Song et al., 2004).

  • Tyrosyl-tRNA Synthetase Inhibitors : New 6-bromo-imidazo[4,5-b]pyridine derivatives, related to 2-Bromo-5-(bromomethyl)pyridine, show potential as potent tyrosyl-tRNA synthetase inhibitors, with implications for drug discovery (Jabri et al., 2023).

  • Novel Thiazolo[3,2-a]pyrimidine Derivatives : The synthesis of novel thiazolo[3,2-a]pyrimidine derivatives, potentially useful in drug discovery and pharmacological research, involves processes related to 2-Bromo-5-(bromomethyl)pyridine (Studzińska et al., 2014).

  • Synthesis of Piperidines : 5-(bromomethyl)-1-pyrrolinium bromides can rearrange into functionalized piperidines, showcasing the versatile applications of bromomethyl pyridines in organic synthesis (Kimpe et al., 1996).

Safety And Hazards

2-Bromo-5-(bromomethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2-bromo-5-(bromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2N/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRMIKBAPPOPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423714
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(bromomethyl)pyridine

CAS RN

101990-45-8
Record name 2-Bromo-5-(bromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-(bromomethyl)pyridine
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Synthesis routes and methods I

Procedure details

A solution of 296.3 g (1.72 mol) of 2-bromo-5-picoline from step 3 in 6 L of carbon tetrachloride was treated with 306.5 g (1.72 mol) of N-bromosuccinimide (NBS) and 28.3 g (173 mmol) of azobisisobutyronitrile (AIBN). The reaction was stirred at reflux under nitrogen for 3 h, filtered, and concentrated in vacuo providing 476 g of crude 2-bromo-5-bromomethylpyridine as a brownish yellow solid (NMR indicates that this material is only 69% monobromomethyl product): NMR (CDCl3) δ 4.42 (s, 2H), 7.48 (d, J=9 Hz, 1H), 7.60 (dd, J=9 and 3 Hz, 1H), 8.37 (d, J=3 Hz, 1H).
Quantity
296.3 g
Type
reactant
Reaction Step One
Quantity
306.5 g
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
28.3 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a flask was charged 2-bromo-5-methylpyridine (34.9 mmol, 6.0 g), N-bromosuccinimide (38.4 mmol, 6.83 g), benzoyl peroxide (3.49 mmol, 0.85 g) and carbon tetrachloride (60 mL). This solution was refluxed for 6 hr, cooled to ambient temperature and purified on a silica gel column. Eluted with ethyl acetate: hexane (1:9) to provide the title compound. FAB MS: calc: 250.9 found: 251.9. 1H-NMR (CDCl3): 4.4 ppm (s, 2H); 7.5 ppm (d, 1H); 7.6 ppm (d, 1H); 8.4 ppm (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-bromo-5-methylpyridine ((3.1 g, 17.4 mmol, 1 eq.) in carbon tetrachloride (40 mL, 400 mmol) was added benzoyl peroxide (230 mg, 950 μmol) and NBS (3.4 g, 19.2 mmol, 1.1 eq.). The resulting mixture was heated at reflux overnight. The mixture was cooled at 0° C. and filtered. The filtrate was concentrated to yield 2-bromo-5-bromomethylpyridine (4.6 g), which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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